molecular formula C8H7ClN2O4 B2612191 Methyl 3-amino-5-chloro-2-nitrobenzoate CAS No. 874301-23-2

Methyl 3-amino-5-chloro-2-nitrobenzoate

Cat. No. B2612191
CAS RN: 874301-23-2
M. Wt: 230.6
InChI Key: VWAXPEIKSDVOLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-amino-5-chloro-2-nitrobenzoate is a chemical compound that has been widely used in scientific research due to its unique properties. It is a member of the nitrobenzoate family and is commonly referred to as MCANB. This compound has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been studied extensively. In

Mechanism of Action

The mechanism of action of MCANB is not fully understood, but it has been shown to inhibit the activity of certain enzymes involved in inflammation and cancer. MCANB has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are mediators of inflammation. MCANB has also been shown to inhibit the activity of histone deacetylases (HDACs), enzymes involved in the regulation of gene expression. HDAC inhibitors have been shown to have anticancer activity, and MCANB may have potential as an HDAC inhibitor.
Biochemical and Physiological Effects:
MCANB has been shown to have potent anti-inflammatory and anticancer activities. It has been shown to inhibit the production of prostaglandins, which are mediators of inflammation. MCANB has also been shown to induce apoptosis, or programmed cell death, in cancer cells. This compound has been shown to have low toxicity, making it a promising candidate for drug development.

Advantages and Limitations for Lab Experiments

MCANB has several advantages for use in lab experiments. It is relatively easy to synthesize and has been shown to have low toxicity. MCANB has been extensively studied, and its mechanism of action and biochemical and physiological effects are well understood. However, there are also limitations to the use of MCANB in lab experiments. It is a relatively new compound, and more research is needed to fully understand its potential as a drug candidate. MCANB has also been shown to have poor solubility in water, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on MCANB. One area of research could be the development of more efficient synthesis methods for this compound. Another area of research could be the development of more potent analogs of MCANB for use as drug candidates. MCANB could also be studied in combination with other drugs to determine its potential as a combination therapy. Additionally, more research is needed to fully understand the mechanism of action of MCANB and its potential as an HDAC inhibitor.

Scientific Research Applications

MCANB has been widely used in scientific research, particularly in the field of medicinal chemistry. It has been studied for its potential use as a drug candidate for the treatment of various diseases, including cancer and inflammation. MCANB has been shown to have potent anti-inflammatory and anticancer activities, making it a promising candidate for drug development.

properties

IUPAC Name

methyl 3-amino-5-chloro-2-nitrobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN2O4/c1-15-8(12)5-2-4(9)3-6(10)7(5)11(13)14/h2-3H,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWAXPEIKSDVOLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=CC(=C1)Cl)N)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A mixture of 3-amino-5-chloro-2-nitrobenzoic acid (43.2 g) and HATU (2-(1H-7-Azabenzotriazol-1-yl)-1,1,3,3-tetramethyl uronium hexafluorophosphate Methanaminium, commercially available) (76 g) in MeOH (81 mL), Et3N (83 mL) and THF (300 mL) was stirred at room temperature for 3 h. When TLC showed no starting material, the solvent was removed in-vacuo and the residue was then diluted with EtOAc (2 L). It was then washed with brine (1 L×3) and dried over anhydrous Na2SO4, filtered and concentrated in-vacuo. The residue was then purified by silica gel chromatography eluted with EtOAc:petroleum ether=1:8 to afford the desired product as a yellow solid (29.5 g, yield 64%). 1H NMR (300 MHz, CDCl3): δ ppm 3.90 (s, 3H, s), 5.85 (br s, 2H), 6.80 (d, 1H, J=2.4 Hz), 6.90 (d, 1H, J=2.4 Hz); LC-MS: m/e=231 [M+1]+.
Quantity
43.2 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
2-(1H-7-Azabenzotriazol-1-yl)-1,1,3,3-tetramethyl uronium hexafluorophosphate Methanaminium
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
83 mL
Type
reactant
Reaction Step Two
Name
Quantity
81 mL
Type
solvent
Reaction Step Two
Name
Quantity
300 mL
Type
solvent
Reaction Step Two
[Compound]
Name
petroleum ether
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
64%

Synthesis routes and methods II

Procedure details

Concentrated H2SO4 (1.5 ml) was added to a mixture of 3-amino-5-chloro-2-nitrobenzoic acid (70; 3.5 g, 16.2 mmol) in MeOH (120 ml). The resulting reaction mixture was stirred under reflux for 3 days. It was then neutralized with saturated aqueous Na2CO3 and extracted with EtOAc. The combined organic layers were dried (Na2SO4) and concentrated under reduced pressure. Purification by chromatography afforded methyl 3-amino-5-chloro-2-nitrobenzoate 71 (3.3 g, 88.5%) as a yellow solid.
Name
Quantity
1.5 mL
Type
reactant
Reaction Step One
Quantity
3.5 g
Type
reactant
Reaction Step One
Name
Quantity
120 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.